molecular formula C12H16BrFO3 B8263853 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene CAS No. 286836-06-4

2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene

Cat. No.: B8263853
CAS No.: 286836-06-4
M. Wt: 307.16 g/mol
InChI Key: SHRCTFCYSACFBD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO3 It is a derivative of benzene, featuring bromine, fluorine, and diethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the diethoxyethoxy group. One common method includes:

    Bromination: Starting with a benzene derivative, bromine is introduced using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Diethoxyethoxy Group Introduction: This step involves the reaction of the intermediate compound with diethoxyethanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Chemical Biology: The compound is used in studies involving the modification of biological molecules to understand their function and interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The presence of bromine and fluorine atoms makes it reactive towards nucleophiles and electrophiles, facilitating its use in substitution and coupling reactions.

Comparison with Similar Compounds

    2-Bromo-1,1-dimethoxyethane: This compound also contains a bromine atom and an ethoxy group but lacks the fluorine atom.

    2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene: Similar in structure but with the fluorine atom in a different position.

    2-Bromo-1-(2,2-diethoxyethoxy)-3-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, making it more reactive.

Uniqueness: 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and diethoxyethoxy groups makes it versatile for various chemical transformations and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-11(16-4-2)8-17-10-7-5-6-9(14)12(10)13/h5-7,11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCTFCYSACFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C(=CC=C1)F)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246688
Record name 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-06-4
Record name 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286836-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2,2-diethoxyethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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